Autoxidative Peroxide Formation: Benzyl Mesityl Ketone vs. Deoxybenzoin – Direct Head-to-Head Comparison of Ambient Stability
Benzyl mesityl ketone (CAS 1889-72-1) undergoes spontaneous autoxidation at ambient temperature to yield the stable, crystalline α-keto hydroperoxide 2-hydroperoxy-2-phenyl-2',4',6'-trimethylacetophenone (III) within 15 days to 6 months of standing in stoppered or unstoppered vessels, even under nitrogen atmosphere or when shielded from light [1]. Peroxide yields range from 7–8% under optimized conditions (maximum surface area exposed to atmosphere with occasional agitation) [1]. In sharp contrast, unsubstituted deoxybenzoin (CAS 451-40-1) does not undergo comparable autoxidation under the same ambient conditions; no analogous stable α-keto hydroperoxide has been reported for deoxybenzoin [2]. The peroxide (III) has been fully characterized by IR (νC=O 1680–1698 cm⁻¹), ¹H NMR (δ 9.36–9.62 ppm for –OOH proton), and chemical reduction to 2,4,6-trimethylbenzoin (90% yield), confirming its identity [1]. Solid-state thermal decomposition of the peroxide proceeds along two distinct pathways: (1) mesitoic acid + benzaldehyde (approximately equivalent amounts, ~53% yield mesitoic acid), and (2) mesityl phenyl diketone + water (~11–12% yield) [1]. This autoxidative peroxide-forming propensity represents a critical storage, handling, and application-relevant differentiator that is entirely absent in unsubstituted deoxybenzoin.
| Evidence Dimension | Ambient autoxidation to stable α-keto hydroperoxide |
|---|---|
| Target Compound Data | 7–8% peroxide yield; time to peroxide precipitation: 15 days to 6 months; peroxide mp 125.5–134 °C (dec); thermal decomposition products: mesitoic acid (~53%), benzaldehyde (equivalent), mesityl phenyl diketone (~11–12%), water |
| Comparator Or Baseline | Deoxybenzoin (CAS 451-40-1): no stable α-keto hydroperoxide formation reported under comparable ambient conditions; mp 52–57 °C, bp 320 °C |
| Quantified Difference | Presence vs. absence of autoxidative peroxide formation; 7–8% peroxide yield from target compound vs. ~0% for deoxybenzoin under ambient aerobic conditions |
| Conditions | Ambient temperature; stoppered or unstoppered vessels; autoxidation proceeds regardless of nitrogen flush, oxygen bubbling, light exposure, or shielding; characterized in neat liquid state and in solution |
Why This Matters
Procurement decisions for benzyl mesityl ketone must account for the mandatory use of rigorously deoxygenated nitrogen atmosphere during preparation and handling, plus low-temperature storage, to suppress peroxide formation—requirements that do not apply to deoxybenzoin and directly impact shelf-life, shipping protocols, and experimental reproducibility.
- [1] Pinkus, A. G.; Haq, M. Z.; Lindberg, J. G. Formation, Proof of Structure, and Thermal Decomposition of Peroxide from Benzyl Mesityl Ketone. J. Org. Chem. 1970, 35 (8), 2555–2561. View Source
- [2] Weinstock, H. H., Jr.; Fuson, R. C. The Preparation of Benzyl Mesityl Ketone. J. Am. Chem. Soc. 1936, 63, 1233 (reporting mp 32.0–32.5 °C for benzyl mesityl ketone; no peroxide formation noted). View Source
